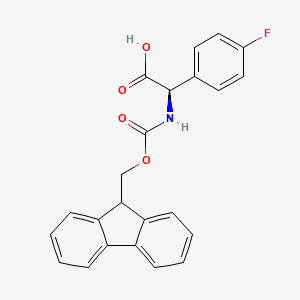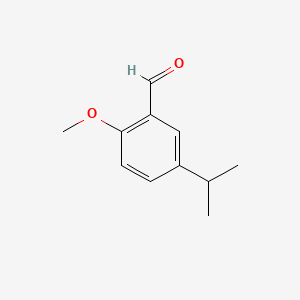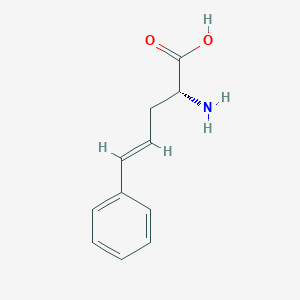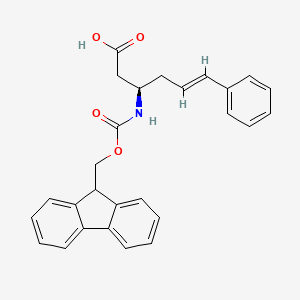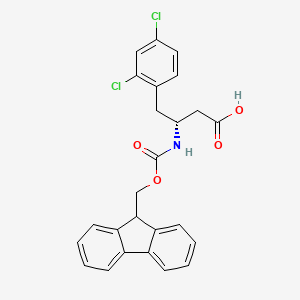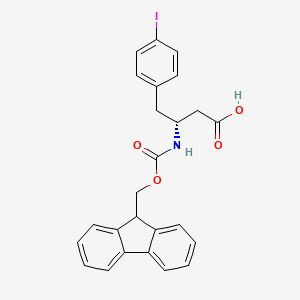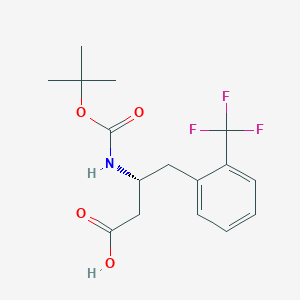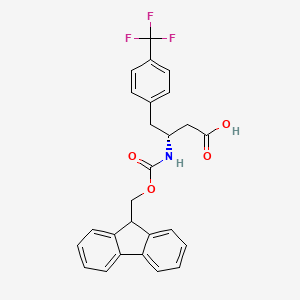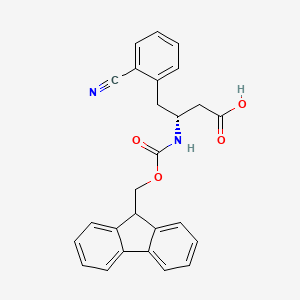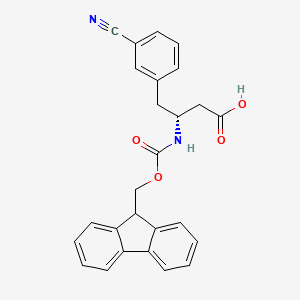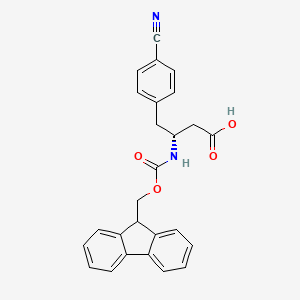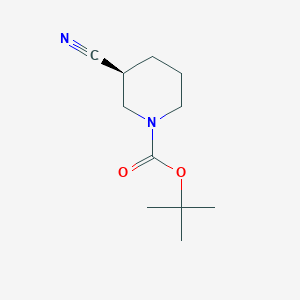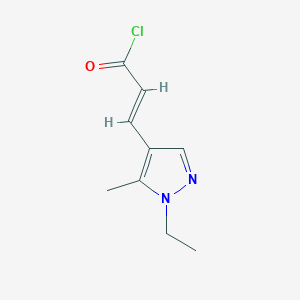
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It features a pyrazole ring substituted with an ethyl and a methyl group, and an acryloyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, adding across the double bond of the acryloyl moiety.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran.
Michael Addition: Nucleophiles like thiols, amines, and enolates. Conditions may include the use of bases like triethylamine or sodium hydride.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Michael Adducts: Resulting from addition reactions.
Acrylic Acid: Produced from hydrolysis.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of amides, esters, and thioesters.
Polymer Chemistry: Can be used to introduce functional groups into polymer backbones.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrazole moieties which are known for their biological activity.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific functional properties.
作用机制
The mechanism of action of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride primarily involves its reactivity as an electrophile. The acryloyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The pyrazole ring can also participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.
相似化合物的比较
- (2E)-3-(1-Methyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-3-YL)-acryloyl chloride
Comparison:
- Structural Differences: The position and nature of substituents on the pyrazole ring can significantly influence the reactivity and properties of the compound.
- Reactivity: The presence of different substituents can alter the electrophilicity of the acryloyl chloride moiety, affecting the rate and outcome of reactions.
- Biological Activity: Variations in the pyrazole ring can lead to differences in biological activity, making each compound unique in its potential applications.
属性
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
